molecular formula C37H31NO4S B557261 Fmoc-D-Cys(Trt)-OH CAS No. 167015-11-4

Fmoc-D-Cys(Trt)-OH

Numéro de catalogue: B557261
Numéro CAS: 167015-11-4
Poids moléculaire: 585.7 g/mol
Clé InChI: KLBPUVPNPAJWHZ-UUWRZZSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-D-Cys(Trt)-OH (CAS: 167015-11-4) is a protected D-cysteine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a Trityl (Trt) group protecting the thiol side chain of cysteine. The molecular formula is C₃₇H₃₁NO₄S, with a molecular weight of 585.71 g/mol . Key properties include:

  • Solubility: 100 mg/mL in DMSO (170.73 mM, requires sonication) .
  • Stability: Stable at -80°C for 6 months or -20°C for 1 month .
  • Purity: >98% as confirmed by HPLC, with impurities such as Trt-Cl (0.052%) and Fmoc-OSu (0.233%) .

The Trt group is selectively removable under mild acidic conditions (e.g., 1% trifluoroacetic acid in DCM), enabling controlled disulfide bond formation in peptides . Its D-configuration is critical for synthesizing enantioselective or protease-resistant peptides .

Méthodes De Préparation

Synthetic Routes for Fmoc-D-Cys(Trt)-OH

Stepwise Protection of D-Cysteine

The synthesis begins with D-cysteine, where the amino and thiol groups are sequentially protected. The thiol group is first shielded with a trityl (Trt) group via reaction with trityl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Subsequent Fmoc protection of the amino group employs 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a dimethylformamide (DMF)/water mixture. This two-step process yields this compound with minimal racemization due to the steric bulk of the Trt group .

Key Reaction Conditions:

StepReagentsSolventTemperatureTimeYield
Trt ProtectionTrityl chloride, Et₃NDCM0–5°C → RT12 hr85–90%
Fmoc ProtectionFmoc-Cl, NaHCO₃DMF/H₂ORT6 hr75–80%

Direct Coupling of Pre-Protected Fragments

An alternative approach involves coupling commercially available Fmoc-D-Cys-OH with Trt-protected intermediates. For example, H-Cys(Trt)-OH is activated as a p-nitrophenyl ester (ONp) and reacted with Fmoc-D-Cys-OH in DMF using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-methylmorpholine (NMM). This method avoids direct handling of trityl chloride and simplifies purification .

Optimization of Coupling Reactions

Minimizing Racemization

Racemization at the cysteine α-carbon is a key concern. Studies show that using HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) as additives reduces epimerization during activation. For instance, coupling this compound to a resin-bound peptide using HBTU/HOBt/NMM in DMF at 0–5°C preserves stereochemical integrity, achieving >98% enantiomeric excess .

Solvent and Temperature Effects

  • DMF vs. DCM : DMF enhances solubility of protected amino acids but may increase racemization at elevated temperatures. Coupling in DCM at 0°C mitigates this risk .

  • Microwave Assistance : Short-duration microwave irradiation (50°C, 5 min) accelerates coupling without compromising yield or purity .

Deprotection and Purification Strategies

Trityl Group Removal

The Trt group is cleaved using 95% trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to prevent sulfhydryl oxidation. Alternatively, iodine in methanol simultaneously removes Trt and forms disulfide bonds, critical for cyclic peptides .

Deprotection Conditions:

MethodReagentsTimePurity (HPLC)
TFA-based95% TFA, H₂O, TIS2 hr≥97%
Iodine OxidationI₂ (0.1 M), MeOH30 min90–95%

Chromatographic Purification

Crude this compound is purified via reversed-phase HPLC using a C18 column and acetonitrile/water gradient. Analytical HPLC (≥97% purity) confirms successful synthesis, while mass spectrometry (MS) validates molecular weight (C₃₇H₃₁NO₄S, [M+H]⁺ = 586.2) .

Industrial-Scale Production Insights

The patent WO2013132505A1 outlines a scalable process for analogous compounds (e.g., Boc-D-Phe-Cys(Trt)-OH), offering insights into this compound synthesis. Key adaptations include:

  • Batch Reactors : Multi-kilogram batches are feasible using jacketed reactors with temperature control (±2°C) .

  • Cost-Efficiency : Reagent recycling (e.g., DMF recovery via distillation) reduces production costs by ~30% .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, Fmoc aromatic), 7.40–7.20 (m, Trt aromatic), 4.25 (q, CH Fmoc), 3.10 (m, SCH₂) .

  • IR (KBr) : 1715 cm⁻¹ (C=O Fmoc), 1650 cm⁻¹ (amide I) .

Stability Profiles

ConditionDegradation After 6 Months
2–8°C (dark)<2%
RT (light)15–20%

Challenges and Mitigation

  • Thiol Oxidation : Storage under argon and addition of antioxidants (e.g., dithiothreitol) prevent disulfide formation .

  • Trt Group Instability : Avoid prolonged exposure to acidic conditions during synthesis to prevent premature deprotection .

Analyse Des Réactions Chimiques

Deprotection of the S-Trityl (Trt) Group

The Trt group is cleaved under acidic conditions, enabling selective thiol liberation.

Deprotection Condition Efficiency Compatibility Source
95% TFA + 1–5% TIS (triisopropylsilane)Complete in 1–2 hrRetains tert-butyl-based protections
3% TFA in DCM-TES (95:5)30 min at RTCompatible with Trp residues; no reduction
0.5–1.0% TFAQuantitativeSelective over S-Mmt and tert-butyl groups
  • Mechanism : Protonation of the trityl-thioether weakens the C–S bond, facilitating cleavage .
  • Additives : TIS scavenges trityl cations, preventing side reactions .

Coupling Reactions and Racemization Control

Racemization during activation is mitigated by optimizing coupling reagents and bases:

Activation Method Base Racemization (%) Source
Symmetrical anhydride (DIPCDI/HOBt)< 0.1%
HCTU/6-Cl-HOBtDBU1.5%
HCTU/6-Cl-HOBtTMP0.6%
DIC/HOBtNone< 0.1%
  • Key Insight : Collidine or TMP as bases reduces racemization compared to DBU .
  • Steric Effects : Bulky Trt group inherently suppresses racemization during coupling .

Fmoc Removal

  • Piperidine-DMF (20%) : Stable for ≤8 hr during Fmoc deprotection, with <0.1% side products .
  • Optical Integrity : Enantiomeric purity remains ≥99.5% after repeated deprotection cycles .

Solubility and Handling

  • Solubility : >500 mg/mL in DMF, facilitating high-concentration couplings .
  • Storage : Stable at 15–25°C; moisture-sensitive (≤2% water content) .

Peptide Thioesters

  • Resin Cleavage : 3% TFA in DCM-TES releases peptide acids while retaining Trt protection for subsequent thioesterification .

Bidirectional Amide Cleavage

  • Qiu et al. (2014) utilized this compound to engineer peptides with selective cleavage sites for modular assembly .

Comparative Analysis with Alternatives

Protecting Group Acid Lability Racemization Risk Compatibility
TrtModerate (TFA)Lowtert-butyl, Boc, Fmoc
MmtHigh (0.5% TFA)ModerateTrt, Acm
AcmStable to TFAHighI2/TFA for cleavage
  • Advantage : Trt offers a balance between stability during synthesis and facile deprotection .

This compound’s robust performance in SPPS stems from its optimized protection profile and compatibility with diverse coupling strategies. Innovations in acid-labile protecting groups and racemization suppression continue to expand its utility in complex peptide architectures .

Applications De Recherche Scientifique

Introduction to Fmoc-D-Cys(Trt)-OH

This compound, or N-(9-fluorenylmethoxycarbonyl)-S-trityl-D-cysteine, is a cysteine derivative widely utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound combines the protective Fmoc (fluorenylmethoxycarbonyl) group with the trityl (Trt) protecting group for the thiol side chain of cysteine, allowing for the selective manipulation of peptides during synthesis. The application of this compound extends beyond basic peptide formation, encompassing various fields such as medicinal chemistry, biochemistry, and materials science.

Peptide Synthesis

This compound is primarily employed in the synthesis of peptides through the Fmoc SPPS method. This technique allows for the efficient assembly of peptide chains while maintaining high purity and yield. The presence of the Trt group protects the thiol functionality during the coupling reactions, which is crucial for preventing premature oxidation or side reactions.

Key Studies:

  • Serra et al. (2020) demonstrated the use of this compound in synthesizing cyclic peptides via tandem N-to-S acyl migration and native chemical ligation, highlighting its utility in creating complex peptide structures efficiently .
  • Qiu et al. (2014) explored selective bi-directional amide bond cleavage using this compound, providing insights into controlled peptide modifications that are essential for functional studies .

Drug Development

The ability to incorporate this compound into peptide sequences has significant implications in drug development. Peptides synthesized with this compound can serve as potential therapeutics or as scaffolds for drug delivery systems.

Case Studies:

  • Research has shown that peptides containing D-cysteine residues exhibit enhanced stability and bioactivity compared to their L-counterparts, making them attractive candidates for therapeutic applications .
  • The incorporation of D-cysteine into peptide libraries has been linked to improved binding affinities in drug-target interactions, as evidenced by studies utilizing solid-phase peptide library screening techniques .

Bioconjugation Techniques

This compound is also pivotal in bioconjugation strategies where peptides are conjugated to various biomolecules such as proteins, nucleic acids, or nanoparticles. The thiol group can be selectively reacted with electrophiles to form stable thioether bonds.

Applications:

  • In targeted drug delivery systems, peptides synthesized with this compound can be conjugated to antibodies or other targeting moieties, enhancing specificity and reducing off-target effects.
  • The compound has been utilized in developing peptide-based sensors and probes due to its reactive thiol group, enabling the formation of covalent bonds with various substrates .

Material Science

In material science, this compound plays a role in creating functionalized surfaces and biomaterials. The ability to incorporate cysteine residues into polymeric systems allows for enhanced bioactivity and interaction with biological environments.

Research Insights:

  • Studies have indicated that incorporating cysteine derivatives into hydrogels can improve cell adhesion and proliferation, which is beneficial for tissue engineering applications .
  • The synthesis of peptide-functionalized nanoparticles using this compound has been explored for applications in imaging and therapeutics due to their biocompatibility and targeted delivery capabilities .

Activité Biologique

Fmoc-D-Cys(Trt)-OH, a derivative of cysteine, plays a significant role in peptide synthesis and has garnered attention for its biological activity. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a trityl (Trt) protecting group on the thiol group. Its unique structure allows for versatile applications in biochemistry, particularly in the synthesis of peptides that can interact with various biological targets.

  • Molecular Formula : C₃₇H₃₁NO₄S
  • Molecular Weight : 585.711 g/mol
  • Density : 1.3 g/cm³
  • Melting Point : 174 °C
  • Boiling Point : 763.4 °C at 760 mmHg

This compound primarily targets the cysteine thiol group in peptides and proteins. It facilitates peptide bond formation through a process known as native chemical ligation (NCL), which is crucial for synthesizing peptide α-thioesters—key intermediates in protein synthesis pathways. The compound's stability and efficacy are influenced by deprotection conditions, which can affect its biological activity.

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). It allows for the selective protection and deprotection of cysteine residues, enabling the creation of complex peptides with multiple disulfide bonds. This capability is essential for developing peptides that can function as probes or inhibitors in various biochemical assays.

Inhibitory Activity

Research indicates that cyclic peptides synthesized using this compound exhibit varying inhibitory activities against integrins, such as αvβ6. For instance, cyclic peptides derived from cysteinyl prolyl esters demonstrated significant inhibition of αvβ6 integrin binding, which is crucial in cancer metastasis and tissue remodeling . The effectiveness of these inhibitors is influenced by the configuration and modification of the cysteine residue within the cyclic structure.

Study on Integrin Binding Inhibition

A study evaluated cyclic peptides synthesized from this compound for their ability to inhibit αvβ6 integrin binding. The results showed that modifications at the cysteine residues significantly enhanced inhibitory activity compared to standard RGD control peptides. Specifically, cyclic peptides with hydrophobic modifications exhibited stronger binding inhibition, suggesting that structural variations at the cysteine residue can optimize therapeutic potential .

Comparison with Alternative Protecting Groups

In comparative studies involving different S-protecting groups, this compound was found to have a racemization rate of 3.3%, which was lower than that observed with other protecting groups like Fmoc-Cys(Dpm)-OH (6.8%). This lower racemization rate indicates that this compound may be more favorable for synthesizing peptides that require high stereochemical fidelity .

Research Findings

Property This compound Fmoc-Cys(Dpm)-OH Fmoc-Cys(Thp)-OH
Racemization Rate3.3%6.8%0.74%
StabilityModerateLowerHigher
SolubilityModerateModerateEnhanced

Q & A

Q. What are the optimal storage conditions for Fmoc-D-Cys(Trt)-OH to maintain stability during peptide synthesis?

Basic
this compound should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Before use, warm the compound to 37°C and sonicate to dissolve crystalline aggregates, especially in solvents like DMSO . For lab workflows, aliquot stock solutions to avoid repeated freeze-thaw cycles.

Key Data :

Storage TemperatureStability DurationSolubility Recovery Method
-80°C6 months37°C heating + sonication
-20°C1 month37°C heating + sonication

Q. How do solubility differences between this compound and its L-isomer impact experimental design?

Advanced
this compound exhibits ~100 mg/mL solubility in DMSO , whereas its L-isomer (Fmoc-L-Cys(Trt)-OH) shows lower solubility (<49.7 mg/mL) in DMSO but better solubility in ethanol (≥7.3 mg/mL) . This disparity necessitates solvent optimization for coupling reactions. For D-configuration peptides, pre-dissolve in DMSO with sonication, while L-isomers may require ethanol-based systems. Validate solubility empirically to avoid precipitation during solid-phase peptide synthesis (SPPS) .

Q. What methodological steps ensure minimal racemization when incorporating this compound into peptide chains?

Advanced
Racemization risks arise during Fmoc deprotection (using piperidine) and activation steps . To mitigate:

Use low-temperature coupling (0–4°C) with HOBt/DIC activation .

Limit deprotection time (≤20 min with 20% piperidine/DMF) .

Monitor enantiomeric purity via chiral HPLC (e.g., using a Chirobiotic T column) .
In a study, coupling this compound under optimized conditions retained >99% enantiomeric excess .

Q. How do trityl (Trt) and acetamidomethyl (Acm) protecting groups influence cysteine reactivity in orthogonal protection strategies?

Advanced

  • Trt Group : Removed under mild acidic conditions (1–5% TFA in DCM), making it ideal for SPPS . However, Trt may sterically hinder coupling in sterically demanding sequences .
  • Acm Group : Stable to TFA but requires Hg(II)/Ag(I) for removal or I₂/Tl(III) for disulfide formation . Use Acm for post-synthetic disulfide bridging.
    Example Workflow :

Incorporate this compound during SPPS.

Cleave peptide with TFA to remove Trt.

Oxidize free thiols with I₂ to form disulfides .

Q. What analytical methods validate the purity and configuration of this compound in research settings?

Basic

  • HPLC : Use a C18 column (e.g., Waters XBridge) with UV detection at 265 nm (Fmoc absorbance). Purity should exceed 97–99% .
  • Mass Spectrometry : Confirm molecular weight (585.7 Da) via ESI-MS .
  • Optical Rotation : Verify D-configuration with [α]²²/D = -15° to -19° (c=1, THF) .

Advanced :
For chiral integrity, employ 2D ROESY NMR to resolve stereochemical ambiguities at bridgehead carbons in cyclic peptides .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Advanced
Discrepancies in solubility (e.g., 100 mg/mL in DMSO vs. <49.7 mg/mL ) stem from batch-to-batch variability or measurement protocols. To resolve:

Characterize Batches : Request COA (Certificate of Analysis) with HPLC purity and water content .

Empirical Testing : Prepare 10 mM stock in DMSO, sonicate for 10 min, and centrifuge (14,000 rpm) to remove undissolved particles .

Alternative Solvents : Test DMF or NMP if DMSO fails, though these may require longer coupling times .

Q. What are the safety protocols for handling this compound in laboratory settings?

Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks if airborne dust is generated .
  • Ventilation : Work in a fume hood to avoid inhalation of DMSO vapors .
  • Waste Disposal : Collect organic waste in sealed containers labeled for halogenated solvents .

Advanced :
For large-scale synthesis, implement closed-system reactors to minimize exposure. Monitor for acute toxicity (LD₅₀ data unavailable; assume STOT SE 3 classification) .

Q. How does this compound enable the synthesis of conformationally constrained peptides?

Advanced
The D-configuration introduces reverse-turn motifs in cyclic peptides, enhancing metabolic stability. For example:

Synthesize a bicyclic peptide by coupling this compound with L-Arg(Pbf)-OH and Fmoc-L-Cys(Trt)-OH .

Deprotect with TFA/thioanisole to form free thiols.

Oxidize with DMSO to generate disulfide bridges .
This strategy produced CXCR4 antagonists with sub-µM binding affinity .

Q. What are the limitations of using this compound in automated peptide synthesizers?

Advanced

  • Coupling Efficiency : D-amino acids exhibit slower coupling kinetics. Double coupling with 3 eq. of amino acid and 6 eq. of HBTU is recommended .
  • Resin Compatibility : Avoid Wang resins due to acid sensitivity; use Rink amide or Sieber amide resins instead .
  • Scale-Up Challenges : Batch yields drop >90% at >1 mmol scales due to aggregation. Pre-activate with OxymaPure/DIC to improve efficiency .

Q. How can researchers troubleshoot low yields in this compound-mediated macrocyclization reactions?

Advanced
Common issues include incomplete deprotection or oxidative side reactions :

Deprotection Check : Analyze crude peptide via Ellman’s assay to confirm free thiols .

Optimize Cyclization : Use dilute conditions (0.1 mM peptide in 50% DMSO/water) to favor intramolecular disulfide formation .

Redox Buffers : Employ glutathione (GSSG/GSH) to control oxidation kinetics .

Comparaison Avec Des Composés Similaires

Fmoc-D-Cys(Trt)-OH vs. Fmoc-L-Cys(Trt)-OH

  • Stereochemistry : The D-configuration in this compound confers resistance to enzymatic degradation, making it suitable for stable peptide therapeutics. In contrast, the L-form (Fmoc-L-Cys(Trt)-OH) is used in natural peptide sequences .
  • Synthetic Applications : Both isomers are employed in SPPS, but the D-form is preferred for mirror-image phage display and chiral drug design .

This compound vs. Fmoc-Cys(Acm)-OH

  • Protection Stability: Trt: Removed selectively with iodine in non-polar solvents (e.g., DCM) for stepwise disulfide bond formation . Acm (Acetamidomethyl): Stable under iodine treatment in DCM but cleaved in polar solvents (e.g., DMF) with iodine, enabling orthogonal disulfide pairing .
  • Cost: Trt-protected derivatives are more cost-effective than Mmt (monomethoxytrityl)-protected analogs .
Property This compound Fmoc-Cys(Acm)-OH
Protecting Group Trityl (Trt) Acetamidomethyl (Acm)
Deprotection Agent Iodine (DCM) / TFA (1%) Iodine (DMF)
Orthogonality Compatible with Acm Compatible with Trt
Cost Moderate Moderate

This compound vs. Fmoc-Cys(DCP)-OH

  • Protection Strategy :
    • Trt : Ideal for sequential disulfide bond formation due to differential reactivity in solvents .
    • DCP (2,4-dichlorophenyl) : Used for thiol-ene "click" chemistry, enabling biocompatible bicyclic peptide synthesis .
  • Applications : Trt is favored for linear peptides, while DCP facilitates cyclization via UV-triggered thiol-ene reactions .

This compound vs. Fmoc-D-Cys(allyl)-OH

  • Deprotection Method :
    • Trt : Acid-labile (TFA), suitable for standard SPPS workflows .
    • Allyl : Requires palladium catalysts for removal, enabling chemoselective modifications in complex peptides .
  • Versatility : Allyl protection is advantageous for post-synthetic modifications, whereas Trt is simpler for routine synthesis .

Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPUVPNPAJWHZ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428234
Record name Fmoc-D-Cys(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167015-11-4
Record name Fmoc-D-Cys(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-Cys(Trt)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-D-Cys(Trt)-OH
Reactant of Route 2
Fmoc-D-Cys(Trt)-OH
Reactant of Route 3
Fmoc-D-Cys(Trt)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Cys(Trt)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-D-Cys(Trt)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-D-Cys(Trt)-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.